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Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain

dehydrogenases/reductases (SDR) family, has emerged as a key player in hepatocyte lipid

metabolism and the pathogenesis of chronic liver diseases.[1] Predominantly expressed in the

liver and localized to the surface of lipid droplets, HSD17B13 is implicated in the progression of

non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-

related liver disease (ALD).[1][2] This technical guide provides a comprehensive overview of

the function of HSD17B13 in hepatocytes, with a focus on its enzymatic activity, genetic

variants, role in signaling pathways, and its potential as a therapeutic target.

Core Function and Localization in Hepatocytes
HSD17B13 is an enzyme primarily found in hepatocytes, where it associates with intracellular

lipid droplets.[2] Its expression is significantly upregulated in the livers of patients with NAFLD.

[1][3] Overexpression of HSD17B13 in hepatocyte cell lines has been shown to increase the

number and size of lipid droplets, suggesting a role in lipid accumulation.[2] While initially

thought to directly promote steatosis, some studies indicate that HSD17B13's role may be

more complex, potentially influencing the composition and dynamics of lipid droplets rather

than simply increasing triglyceride content.[4]
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Enzymatic Activity and Substrates
The precise endogenous substrates of HSD17B13 are still under active investigation. In vitro

studies have demonstrated that HSD17B13 possesses retinol dehydrogenase (RDH) activity,

catalyzing the conversion of retinol to retinaldehyde.[2][5] Other potential substrates include

steroids, such as estradiol, and proinflammatory lipid mediators like leukotriene B4. The

enzymatic activity of HSD17B13 appears to be dependent on its localization to lipid droplets

and the presence of the cofactor NAD+.

Impact of Genetic Variants on Liver Disease
Human genetic studies have been instrumental in elucidating the role of HSD17B13 in liver

disease. A specific splice variant, rs72613567:TA, results in a loss-of-function of the HSD17B13

protein.[6] Carriers of this variant have a significantly reduced risk of developing various chronic

liver diseases.

Quantitative Data on the Protective Effects of HSD17B13
Variants
The following tables summarize the quantitative data on the protective effects of HSD17B13

loss-of-function variants against the development and progression of liver diseases.

Table 1: Protective Effect of HSD17B13 rs72613567 Variant on Liver Disease Risk
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Liver
Disease

Population
Effect of TA
Allele

Odds Ratio
(OR) /
Hazard
Ratio (HR)

95%
Confidence
Interval (CI)

Citation

Alcoholic

Liver Disease
European

Reduced risk

(heterozygote

s)

42%

reduction
- [7]

Alcoholic

Liver Disease
European

Reduced risk

(homozygote

s)

53%

reduction
- [7]

Alcoholic

Cirrhosis
European

Reduced risk

(heterozygote

s)

42%

reduction
- [7]

Alcoholic

Cirrhosis
European

Reduced risk

(homozygote

s)

73%

reduction
- [7]

Alcoholic

Liver Disease
Chinese Han

Decreased

risk

19%

reduction
- [7]

Alcoholic

Liver Disease
European

Protective

effect
0.73 0.65 - 0.82 [6]

Non-alcoholic

Fatty Liver

Disease

(NAFLD)

European
Protective

effect
0.64 0.49 - 0.83 [6]

Hepatitis C European
Protective

effect
0.71 0.60 - 0.85 [6]

Hepatocellula

r Carcinoma

(HCC) in ALD

European
Protective

effect
0.64 0.46 - 0.87 [6]

Any Liver

Disease
Meta-analysis

Substantial

protection
0.73 0.61 - 0.87 [8]
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Liver

Cirrhosis
Meta-analysis

Substantial

protection
0.81 0.76 - 0.88 [8]

Hepatocellula

r Carcinoma

(HCC)

Meta-analysis
Substantial

protection
0.64 0.53 - 0.77 [8]

Liver-related

Complication

s

Multi-ethnic

Asian

Lower

incidence

(homozygous

TA)

HR: 0.004 0.00 - 0.64 [9]

Table 2: Effect of HSD17B13 Variants on Liver Enzymes and Histology

Parameter HSD17B13 Variant Effect Citation

Alanine

Aminotransferase

(ALT)

rs72613567 Reduced levels [2][10]

Aspartate

Aminotransferase

(AST)

rs72613567 Reduced levels [2][10]

Histological features

of NASH

(inflammation,

ballooning, fibrosis)

rs72613567 Decreased severity [2]

Hepatocyte ballooning
rs72613567

homozygous TA
Lower grade [9]

Signaling Pathways Involving HSD17B13
HSD17B13 is integrated into key metabolic and fibrotic signaling pathways within the liver.

Lipid Metabolism Pathway
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The expression of HSD17B13 is regulated by the liver X receptor alpha (LXRα) via the sterol

regulatory element-binding protein 1c (SREBP-1c).[11][12] LXRα, a nuclear receptor involved

in lipid metabolism, induces the expression of SREBP-1c, which in turn binds to the promoter of

the HSD17B13 gene, upregulating its transcription.[11][12][13] HSD17B13 may then participate

in a positive feedback loop by promoting SREBP-1c maturation.[2] This pathway contributes to

de novo lipogenesis and lipid droplet expansion.
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HSD17B13 in the LXRα/SREBP-1c signaling pathway.

Fibrosis Pathway
Recent evidence suggests a novel role for HSD17B13 in liver fibrosis by influencing the

activation of hepatic stellate cells (HSCs).[14][15] Active HSD17B13 in hepatocytes

upregulates the expression and secretion of transforming growth factor beta-1 (TGF-β1), a

potent pro-fibrogenic cytokine.[14][15] Secreted TGF-β1 then acts on neighboring HSCs,

inducing their activation and the production of extracellular matrix proteins, such as collagen,

leading to fibrosis.[14][15][16] Loss-of-function variants of HSD17B13 disrupt this process,

providing a mechanism for their protective effect against fibrosis.

HSD17B13-mediated activation of hepatic stellate cells.

HSD17B13 as a Therapeutic Target
The strong genetic validation for the protective role of HSD17B13 loss-of-function has made it

an attractive therapeutic target for chronic liver diseases. The primary strategies being pursued

are RNA interference (RNAi) and small molecule inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://journals.physiology.org/doi/abs/10.1152/ajpendo.00310.2016
https://pubmed.ncbi.nlm.nih.gov/28270440/
https://journals.physiology.org/doi/abs/10.1152/ajpendo.00310.2016
https://pubmed.ncbi.nlm.nih.gov/28270440/
https://www.semanticscholar.org/paper/Liver-X-receptor-%CE%B1-induces-17%CE%B2-hydroxysteroid-Su-Peng/544bbdd4b06873cdfa4f8cd9a5b53e9f6533c2ed
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://www.benchchem.com/product/b12378027?utm_src=pdf-body-img
https://www.biorxiv.org/content/10.1101/2025.10.14.682191v2.full-text
https://www.biorxiv.org/content/10.1101/2025.10.14.682191v1.full.pdf
https://www.biorxiv.org/content/10.1101/2025.10.14.682191v2.full-text
https://www.biorxiv.org/content/10.1101/2025.10.14.682191v1.full.pdf
https://www.biorxiv.org/content/10.1101/2025.10.14.682191v2.full-text
https://www.biorxiv.org/content/10.1101/2025.10.14.682191v1.full.pdf
https://www.semanticscholar.org/paper/TGF-%CE%B2-in-Hepatic-Stellate-Cell-Activation-and-Liver-Dewidar-Meyer/534184b2e9b207ce557c12dfc7b6f37ac636a049
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA Interference (RNAi): RNAi therapeutics, such as Rapirosiran (formerly ALN-HSD and

ARO-HSD), are designed to specifically degrade HSD17B13 mRNA in hepatocytes, thereby

reducing the production of the HSD17B13 protein.[17][18][19] Phase 1 clinical trials have

shown that these agents are well-tolerated and lead to a robust, dose-dependent reduction

in hepatic HSD17B13 mRNA.[17][18][19]

Small Molecule Inhibitors: Several small molecule inhibitors of HSD17B13's enzymatic

activity are in preclinical and early clinical development.[20][21] For example, BI-3231 has

been shown to inhibit triglyceride accumulation and restore lipid metabolism in in vitro

models.[20] These inhibitors aim to phenocopy the protective effects of the genetic loss-of-

function variants.

Experimental Protocols
Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to determine the enzymatic activity of HSD17B13.

Principle: HEK293 cells are transfected with an expression vector for HSD17B13. The cells are

then incubated with all-trans-retinol. The conversion of retinol to retinaldehyde and retinoic acid

is quantified by high-performance liquid chromatography (HPLC).

Methodology:

Cell Culture and Transfection:

Plate HEK293 cells in appropriate culture vessels.

Transfect the cells with an HSD17B13 expression vector or an empty vector control using

a suitable transfection reagent.

Substrate Incubation:

24-48 hours post-transfection, replace the culture medium with a medium containing all-

trans-retinol (typically in the low micromolar range).

Incubate the cells for a defined period (e.g., 8 hours).
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Extraction of Retinoids:

Harvest the cells and lyse them.

Extract the retinoids from the cell lysate using an organic solvent (e.g., hexane or a

mixture of acetonitrile and butanol).

Evaporate the organic solvent under a stream of nitrogen.

HPLC Analysis:

Reconstitute the dried extract in the mobile phase.

Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18

reverse-phase column).

Separate the retinoids using an appropriate mobile phase gradient.

Detect and quantify retinol, retinaldehyde, and retinoic acid using a UV detector at a

specific wavelength (e.g., 340 nm).

Data Analysis:

Calculate the amount of product (retinaldehyde and retinoic acid) formed per unit of

protein or per cell number.

Compare the activity of cells expressing HSD17B13 to the empty vector control.[5][22]

Lipid Droplet Staining and Quantification in Hepatocytes
This method is used to visualize and quantify the accumulation of neutral lipids in lipid droplets

within cultured hepatocytes.

Principle: Neutral lipids within lipid droplets are stained with a lipophilic fluorescent dye, such as

BODIPY 493/503 or Oil Red O. The stained lipid droplets are then visualized by fluorescence

microscopy and the lipid content can be quantified.

Methodology using BODIPY 493/503:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6438737/
https://bio-protocol.org/exchange/minidetail?id=4873417&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Treatment:

Plate hepatocytes (e.g., HepG2 or primary hepatocytes) on coverslips or in imaging-

compatible plates.

Treat the cells with fatty acids (e.g., oleic acid) to induce lipid droplet formation.

Fixation:

Gently wash the cells with phosphate-buffered saline (PBS).

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

Staining:

Wash the fixed cells with PBS.

Incubate the cells with a working solution of BODIPY 493/503 (typically 0.5-2 µg/mL) in

PBS for 15-30 minutes at room temperature, protected from light.[23][24]

(Optional) Counterstain the nuclei with a fluorescent nuclear stain like DAPI.

Imaging:

Wash the cells with PBS.

Mount the coverslips on microscope slides or image the plates directly using a

fluorescence microscope with appropriate filter sets for the chosen dyes.

Quantification:

Acquire images from multiple random fields of view for each experimental condition.

Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and total

fluorescence intensity of the lipid droplets per cell.[23][24]

Experimental Workflow for Studying HSD17B13 in a
High-Fat Diet (HFD) Mouse Model
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Workflow for in vivo studies of HSD17B13.
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Conclusion
HSD17B13 is a critical regulator of lipid metabolism and fibrotic signaling in hepatocytes. The

strong protective effect of its loss-of-function variants against a spectrum of chronic liver

diseases has established it as a high-priority therapeutic target. Ongoing research into its

precise enzymatic function and the development of potent and specific inhibitors hold great

promise for the future treatment of NAFLD, NASH, and other liver disorders. This guide

provides a foundational understanding of HSD17B13's role in hepatocytes, which will be

essential for researchers and drug developers working to translate these genetic insights into

novel therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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